molecular formula C12H25NO5S B11749445 6-Aminohexyl 1-thio-B-D-galactopyranosid E CAS No. 51224-14-7

6-Aminohexyl 1-thio-B-D-galactopyranosid E

Cat. No.: B11749445
CAS No.: 51224-14-7
M. Wt: 295.40 g/mol
InChI Key: PDZHSBDSNZHYMM-IIRVCBMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminohexyl 1-thio-B-D-galactopyranosid E is a chemical compound with the molecular formula C12H25NO5S and a molecular weight of 295.4 g/mol . It is a derivative of galactopyranoside, which is a sugar molecule. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-Aminohexyl 1-thio-B-D-galactopyranosid E involves several steps. The primary synthetic route includes the reaction of galactopyranoside with an aminohexyl group and a thiol group under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

6-Aminohexyl 1-thio-B-D-galactopyranosid E undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or amines.

    Substitution: The amino and thiol groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Aminohexyl 1-thio-B-D-galactopyranosid E has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: This compound is used in the study of carbohydrate-protein interactions. It can be employed as a probe to investigate the binding properties of lectins and other carbohydrate-binding proteins.

    Medicine: In medical research, this compound is used to develop new therapeutic agents. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Aminohexyl 1-thio-B-D-galactopyranosid E involves its interaction with specific molecular targets. The amino and thiol groups in the compound allow it to form covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

6-Aminohexyl 1-thio-B-D-galactopyranosid E can be compared with other similar compounds, such as:

    6-Aminohexyl 1-thio-α-D-galactopyranoside: This compound has a similar structure but differs in the configuration of the galactopyranoside moiety. The α-configuration can lead to different biological and chemical properties.

    6-Aminohexyl 1-thio-B-D-glucopyranoside: This compound is similar but contains a glucopyranoside moiety instead of a galactopyranoside. The difference in sugar structure can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and sugar moiety, which confer distinct properties and applications.

Properties

CAS No.

51224-14-7

Molecular Formula

C12H25NO5S

Molecular Weight

295.40 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-(6-aminohexylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H25NO5S/c13-5-3-1-2-4-6-19-12-11(17)10(16)9(15)8(7-14)18-12/h8-12,14-17H,1-7,13H2/t8-,9+,10+,11-,12+/m1/s1

InChI Key

PDZHSBDSNZHYMM-IIRVCBMXSA-N

Isomeric SMILES

C(CCCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCN

Canonical SMILES

C(CCCSC1C(C(C(C(O1)CO)O)O)O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.